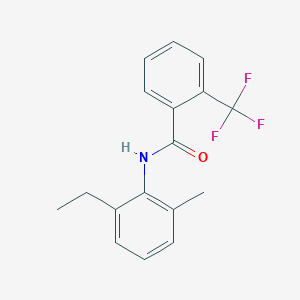
N-(2-ethyl-6-methylphenyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-6-methylphenyl)-2-(trifluoromethyl)benzamide, commonly known as EHT 1864, is a small molecule inhibitor that targets Rho family GTPases. It is an important tool in scientific research due to its ability to selectively inhibit Rho GTPases, which play a crucial role in various cellular processes such as cell migration, cell division, and cell signaling.
Mecanismo De Acción
EHT 1864 acts as a competitive inhibitor of Rho GTPases by binding to their effector-binding domains. This prevents the interaction of Rho GTPases with downstream effectors, leading to the inhibition of their activity. EHT 1864 has been shown to selectively inhibit RhoA, Rac1, and Cdc42, while having little effect on other Rho family GTPases.
Biochemical and Physiological Effects
EHT 1864 has been shown to have various biochemical and physiological effects. It inhibits cell migration and invasion by disrupting actin cytoskeleton dynamics. It also inhibits cell division by disrupting the formation of the mitotic spindle. EHT 1864 has been shown to have anti-inflammatory effects by inhibiting the migration and activation of immune cells. It has also been shown to have neuroprotective effects by promoting neuronal survival and inhibiting neuronal apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EHT 1864 is a valuable tool in scientific research due to its ability to selectively inhibit Rho GTPases. It has been shown to be effective in various cell types and experimental models. However, there are some limitations to its use. EHT 1864 can be cytotoxic at high concentrations, which can limit its use in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.
Direcciones Futuras
There are many future directions for the use of EHT 1864 in scientific research. It can be used to study the role of Rho GTPases in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. It can also be used to develop new therapeutic strategies targeting Rho GTPases. Further studies are needed to optimize the use of EHT 1864 in experimental models and to develop more potent and selective inhibitors of Rho GTPases.
Métodos De Síntesis
The synthesis of EHT 1864 involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with 2-ethyl-6-methylphenylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to produce the amine intermediate, which is further reacted with trifluoromethylphenyl isocyanate to yield EHT 1864.
Aplicaciones Científicas De Investigación
EHT 1864 is widely used in scientific research to study the role of Rho GTPases in various cellular processes. It has been shown to inhibit the activity of RhoA, Rac1, and Cdc42, which are key regulators of actin cytoskeleton dynamics, cell migration, and cell division. EHT 1864 has been used to study the role of Rho GTPases in cancer metastasis, neuronal development, and immune cell function.
Propiedades
Nombre del producto |
N-(2-ethyl-6-methylphenyl)-2-(trifluoromethyl)benzamide |
|---|---|
Fórmula molecular |
C17H16F3NO |
Peso molecular |
307.31 g/mol |
Nombre IUPAC |
N-(2-ethyl-6-methylphenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C17H16F3NO/c1-3-12-8-6-7-11(2)15(12)21-16(22)13-9-4-5-10-14(13)17(18,19)20/h4-10H,3H2,1-2H3,(H,21,22) |
Clave InChI |
OMWHNBGADCFICR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2C(F)(F)F)C |
SMILES canónico |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















